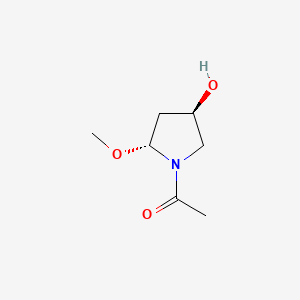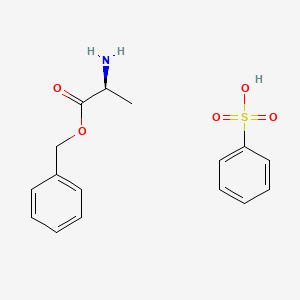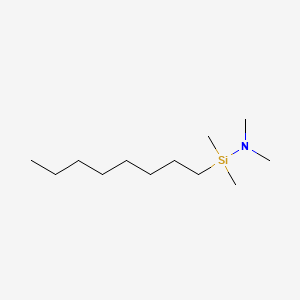
rac-Toltérodine-d14 Chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tolterodine-d14 (hydrochloride): is a deuterium-labeled version of Tolterodine Hydrochloride, a muscarinic receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. The deuterium labeling helps in tracing and quantifying the compound during drug development processes .
Applications De Recherche Scientifique
Tolterodine-d14 (hydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding the metabolic processes and interactions of drugs within biological systems.
Medicine: Assists in the development of new pharmaceuticals by providing insights into drug metabolism and pharmacokinetics.
Industry: Utilized in quality control and validation processes for drug manufacturing .
Mécanisme D'action
- Role : It blocks the action of acetylcholine at muscarinic receptors in the bladder, thereby reducing involuntary contractions of the bladder muscle .
- This antagonism results in inhibition of bladder contraction, decrease in detrusor pressure, and incomplete emptying of the bladder .
Target of Action
Mode of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
Rac Tolterodine-d14 Hydrochloride is a competitive muscarinic receptor antagonist . It interacts with M2 and M3 subtypes of muscarinic receptors . The interactions are competitive, meaning that the compound competes with natural ligands for binding to the receptor .
Cellular Effects
Rac Tolterodine-d14 Hydrochloride influences cell function by blocking the action of acetylcholine at muscarinic receptors in the bladder . This results in inhibition of bladder contraction and a decrease in detrusor pressure . It also has an impact on cell signaling pathways, particularly those involving muscarinic receptors .
Molecular Mechanism
The molecular mechanism of action of Rac Tolterodine-d14 Hydrochloride involves its binding interactions with muscarinic receptors . As a competitive antagonist, it binds to these receptors and prevents their activation by acetylcholine . This inhibits the downstream signaling pathways that would normally be triggered by acetylcholine, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
The effects of Rac Tolterodine-d14 Hydrochloride change over time in laboratory settings . The compound is extensively metabolized in animal models, but the profile of metabolism differs among species . Limitation of metabolism capacity causes a non-linear increase of Tolterodine concentrations with dose .
Dosage Effects in Animal Models
The effects of Rac Tolterodine-d14 Hydrochloride vary with different dosages in animal models . At higher doses, the compound’s effects become more pronounced, but there may also be an increased risk of adverse effects .
Metabolic Pathways
Rac Tolterodine-d14 Hydrochloride is involved in metabolic pathways that include enzymes and cofactors. It is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite .
Transport and Distribution
Rac Tolterodine-d14 Hydrochloride is transported and distributed within cells and tissues
Subcellular Localization
It is likely that the compound is localized to the areas of the cell where muscarinic receptors are present, given its mechanism of action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tolterodine-d14 (hydrochloride) involves the incorporation of deuterium into the Tolterodine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of Tolterodine-d14 (hydrochloride) follows stringent regulatory guidelines to ensure the purity and quality of the compound. The process involves multiple steps of synthesis, purification, and characterization to meet the required standards for scientific research .
Analyse Des Réactions Chimiques
Types of Reactions: Tolterodine-d14 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Deuterium atoms can be substituted with other isotopes or elements under specific conditions
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired outcome of the reaction .
Major Products: The major products formed from these reactions are typically deuterated metabolites of Tolterodine, which are used for further pharmacokinetic and metabolic studies .
Comparaison Avec Des Composés Similaires
Tolterodine Hydrochloride: The non-deuterated version of Tolterodine-d14 (hydrochloride).
Fesoterodine: Another muscarinic receptor antagonist used for similar therapeutic purposes.
Oxybutynin: A compound with a similar mechanism of action but different chemical structure
Uniqueness: Tolterodine-d14 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in pharmacokinetic studies. This makes it a valuable tool in drug development and research .
Propriétés
IUPAC Name |
2-[(1R)-3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.ClH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H/t20-;/m1./s1/i1D3,2D3,3D3,4D3,16D,17D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUOGWPKKKHHHM-PDPBTKPOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2R,3aR,6aR]-1-[(2(R)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562133.png)




![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt](/img/structure/B562139.png)



![[(Z)-[(E)-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-ylidene]amino]urea](/img/structure/B562148.png)



![(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10R,11R,12aR,14bS)-9-[[2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetyl]oxymethyl]-1,10,11-trihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B562155.png)
